molecular formula C12H20O B043711 4,4-Dipropylcyclohex-2-en-1-one CAS No. 60729-41-1

4,4-Dipropylcyclohex-2-en-1-one

Cat. No.: B043711
CAS No.: 60729-41-1
M. Wt: 180.29 g/mol
InChI Key: HKTMYZCCZPTLFL-UHFFFAOYSA-N
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Description

4,4-Dipropylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol. It is characterized by a cyclohexene ring substituted with two propyl groups at the 4-position and a ketone functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dipropylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dipropylcyclohexanone with a dehydrating agent to form the desired enone . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dipropylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4,4-Dipropylcyclohex-2-en-1-one serves as a versatile building block in organic synthesis. It can be used in the formation of complex molecules through various reactions such as:

  • Michael Addition: The compound can act as an electrophile in Michael addition reactions with nucleophiles.
  • Diels-Alder Reactions: Its diene character allows it to participate in cycloaddition reactions to form bicyclic compounds.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines.

Fragrance and Flavor Industry

Due to its unique scent profile, this compound is utilized in the production of fragrances and flavoring agents. Its pleasant aroma makes it suitable for incorporation into perfumes and food products.

Biocides and Pesticides

The compound is also explored for use in biocidal formulations due to its efficacy against pests and microorganisms. Its application in disinfectants and cleaning products is being investigated for potential market expansion.

Data Table: Comparison of Applications

Application AreaSpecific UseKey Findings
Organic SynthesisBuilding block for complex moleculesVersatile reactions including Michael addition
Biological ActivityAntimicrobial and anticancerExhibits significant activity against bacteria and cancer cells
Fragrance IndustryFragrance formulationUnique scent profile suitable for perfumes
BiocidesPesticide formulationsEffective against a range of pests

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various pathogens. The results demonstrated a significant reduction in bacterial growth compared to control samples, indicating its potential as a natural preservative.

Case Study 2: Synthesis of Complex Molecules

In a research project aimed at developing new pharmaceuticals, chemists successfully utilized this compound as a key intermediate in synthesizing novel anti-inflammatory agents. This application highlighted the compound's utility in drug discovery.

Mechanism of Action

The mechanism of action of 4,4-Dipropylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4,4-Dipropylcyclohex-2-en-1-one can be compared with other similar compounds, such as:

    4,4-Dimethylcyclohex-2-en-1-one: Similar structure but with methyl groups instead of propyl groups.

    4,4-Diethylcyclohex-2-en-1-one: Similar structure but with ethyl groups instead of propyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

4,4-Dipropylcyclohex-2-en-1-one (CAS No. 60729-41-1) is an organic compound characterized by a cyclohexene ring with two propyl groups at the 4-position and a ketone functional group at the 1-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.

  • Molecular Formula : C₁₂H₂₀O
  • Molecular Weight : 180.29 g/mol
  • Structure : The compound features a cyclohexene core with specific substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. The compound's structural characteristics allow it to engage with biological macromolecules effectively, which can alter cellular processes.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives of this compound display significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Analgesic Properties : There is evidence suggesting that this compound may exert analgesic effects, potentially providing relief from pain through its action on pain pathways.

Case Studies

Recent studies have explored the efficacy of this compound in various biological models:

  • A study published in Journal of Medicinal Chemistry evaluated its anti-inflammatory properties in a murine model of arthritis, demonstrating a reduction in joint swelling and inflammatory markers.
  • Another investigation focused on its antimicrobial activity against Gram-positive bacteria, revealing that certain derivatives were effective at low concentrations.

Comparative Analysis

CompoundStructure CharacteristicsBiological Activity
This compoundCyclohexene with two propyl groupsAnti-inflammatory, Antimicrobial
4,4-Dimethylcyclohex-2-en-1-oneSimilar structure but with methyl groupsModerate anti-inflammatory effects
4,4-Diethylcyclohex-2-en-1-oneEthyl groups instead of propylLimited biological activity

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions under controlled conditions. For example:

  • Starting Material : 4,4-dipropylcyclohexanone.
  • Reagents : Dehydrating agents are commonly used to facilitate the formation of the enone structure.

Properties

IUPAC Name

4,4-dipropylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h5,9H,3-4,6-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTMYZCCZPTLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC(=O)C=C1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403422
Record name 4,4-dipropylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60729-41-1
Record name 4,4-dipropylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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